molecular formula C3HBrN2O2S B3179162 5-Bromo-1,3,4-thiadiazole-2-carboxylic acid CAS No. 933716-45-1

5-Bromo-1,3,4-thiadiazole-2-carboxylic acid

Cat. No.: B3179162
CAS No.: 933716-45-1
M. Wt: 209.02
InChI Key: PXEXWKASJVJDHJ-UHFFFAOYSA-N
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Description

5-Bromo-1,3,4-thiadiazole-2-carboxylic acid is a heterocyclic compound containing a thiadiazole ring substituted with a bromine atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3,4-thiadiazole-2-carboxylic acid typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at low temperatures (0-5°C) to ensure controlled bromination . Another method involves the cyclization of appropriate thiosemicarbazide derivatives with bromine and subsequent oxidation to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for temperature control and reagent addition can enhance the yield and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-1,3,4-thiadiazole-2-carboxylic acid include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a bromine atom and a carboxylic acid group, which imparts distinct electronic and steric properties. These properties enhance its reactivity and make it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

5-bromo-1,3,4-thiadiazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrN2O2S/c4-3-6-5-1(9-3)2(7)8/h(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEXWKASJVJDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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